6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile
Overview
Description
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile is a type of naphthyridine . Naphthyridines are a class of heterocyclic compounds that contain a fused system of two pyridine rings . They are found in natural products (plants and marine organisms) or can be obtained synthetically .
Synthesis Analysis
The synthesis of naphthyridines has been a subject of research for many years . The first derivative of the cyclic naphthyridine system was obtained in 1893 . In 1927, the first representatives of unsubstituted naphthyridines were reported by adapting the Skraup quinoline synthesis to 3-aminopyridine .Molecular Structure Analysis
Naphthyridines have six positional isomers with different locations of nitrogen atoms . The molecular formula of this compound is C10H5BrClN3 .Chemical Reactions Analysis
Naphthyridines have been found to react with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical and Chemical Properties Analysis
The molecular weight of this compound is 282.52 . Other physical and chemical properties are not mentioned in the retrieved papers.Scientific Research Applications
Synthesis of Heterocyclic Compounds :
- Azab & Rady (2012) described the synthesis of polyfunctionally heterocyclic derivatives incorporating 2-imino-2H-chromene moiety, using compounds related to 6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile as intermediates (Azab & Rady, 2012).
- Singh & Lesher (1990) discussed a novel synthesis method for 1,6-naphthyridin-2(1H)-ones and their derivatives, emphasizing the potential of these compounds in creating diverse chemical structures (Singh & Lesher, 1990).
- Al-Issa (2012) explored the synthesis of new pyridine and fused pyridine derivatives, demonstrating the versatility of naphthyridine compounds in chemical synthesis (Al-Issa, 2012).
Potential Biological Applications :
- Barlin & Tan (1985) synthesized a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines, showing significant antimalarial activity. This highlights the potential of naphthyridine derivatives in pharmaceutical applications (Barlin & Tan, 1985).
Analytical and Spectroscopic Studies :
- Jukić et al. (2010) conducted X-ray and spectroscopic analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally related to this compound. This research contributes to understanding the structural and optical properties of naphthyridine derivatives (Jukić et al., 2010).
Chemical Reaction Mechanisms :
- Czuba & Woźniak (2010) studied the reactions of various bromo- and chloro-naphthyridines, providing insight into the reactivity and mechanisms of compounds similar to this compound (Czuba & Woźniak, 2010).
Mechanism of Action
Target of Action
It is known that 1,6-naphthyridines, a class of compounds to which this molecule belongs, have a wide range of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Mode of Action
It is known that naphthyridines interact with their targets through a variety of mechanisms, often involving the formation of complexes or through hydrogen bonding .
Biochemical Pathways
Given the broad range of activities associated with naphthyridines, it is likely that multiple pathways are affected .
Result of Action
Given the broad range of activities associated with naphthyridines, it is likely that the compound has multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
6-Bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and interaction with proteins. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The interaction with these enzymes often involves binding to the active site, leading to inhibition or modulation of enzyme activity. Additionally, this compound can form complexes with metal ions, further influencing its biochemical behavior and interactions with other biomolecules .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis. The influence on cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, has been observed, resulting in altered gene expression and cellular metabolism. Furthermore, this compound can affect the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding to the active sites of target enzymes, leading to inhibition or modulation of their activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with DNA and RNA, influencing gene expression and transcriptional regulation. The compound’s ability to form complexes with metal ions also plays a role in its molecular interactions and effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At lower doses, the compound may exhibit therapeutic effects, such as anti-cancer activity, without significant toxicity. At higher doses, toxic or adverse effects can occur, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the metabolism of this compound, leading to the formation of metabolites that may have different biological activities .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can localize to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, depending on its interactions with targeting proteins. These localizations can affect the compound’s activity and function, as well as its interactions with other biomolecules within the cell .
Properties
IUPAC Name |
6-bromo-4-chloro-8-methyl-1,7-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClN3/c1-5-10-7(2-8(11)15-5)9(12)6(3-13)4-14-10/h2,4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUPKEYFGJYZFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)Br)C(=C(C=N2)C#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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